molecular formula C7H10N2O2 B11773907 methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate CAS No. 341009-18-5

methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

Cat. No.: B11773907
CAS No.: 341009-18-5
M. Wt: 154.17 g/mol
InChI Key: PQYYXSUCQYDRAN-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with methyl groups at the 3 and 4 positions and a carboxylate group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the reaction of acetylacetone with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Mechanism of Action

The mechanism of action of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

341009-18-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h5H,1-3H3

InChI Key

PQYYXSUCQYDRAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(N=N1)C(=O)OC)C

Origin of Product

United States

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